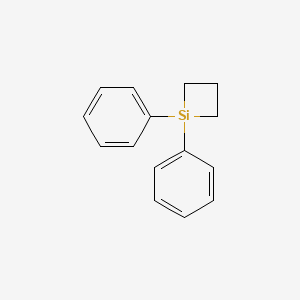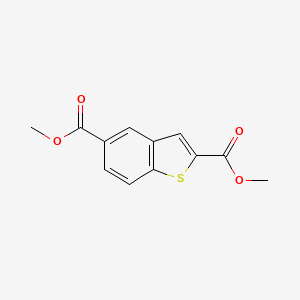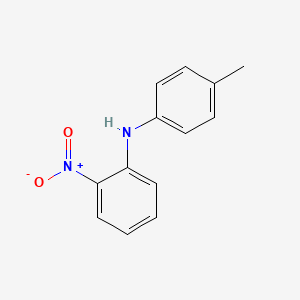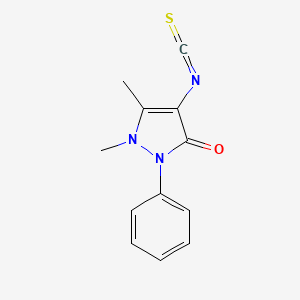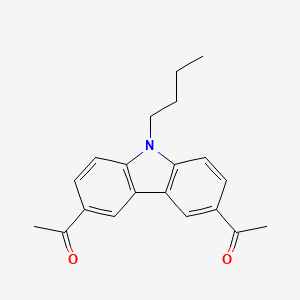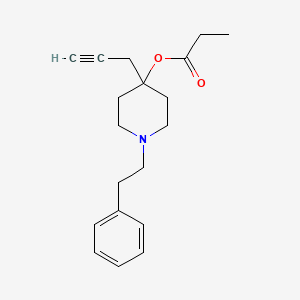
Propinetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propinetidine is a piperidinol derivative that was patented by Farbenfabriken Bayer Akt.-Ges. as an antitussive agent
Chemical Reactions Analysis
Propinetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propinetidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an antitussive agent.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of propinetidine involves its interaction with specific molecular targets and pathways. As an antitussive agent, it likely acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Propinetidine can be compared with other similar compounds, such as:
Codeine: Another antitussive agent with a different mechanism of action.
Dextromethorphan: A widely used cough suppressant with a different chemical structure.
Diphenhydramine: An antihistamine with antitussive properties.
Properties
CAS No. |
3811-53-8 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
[1-(2-phenylethyl)-4-prop-2-ynylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C19H25NO2/c1-3-11-19(22-18(21)4-2)12-15-20(16-13-19)14-10-17-8-6-5-7-9-17/h1,5-9H,4,10-16H2,2H3 |
InChI Key |
BPWLAJREXKWKSB-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)CC#C |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)CC#C |
| 3811-53-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


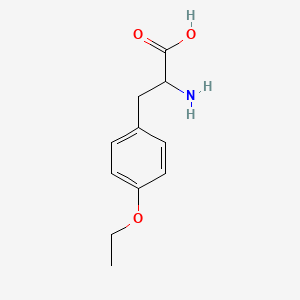
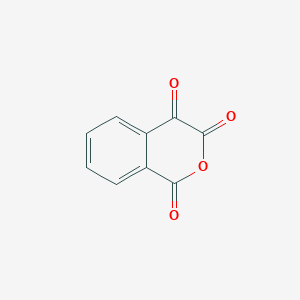
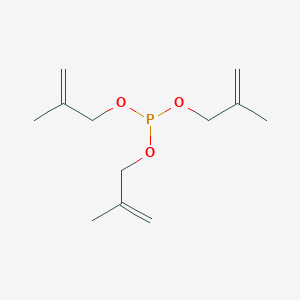

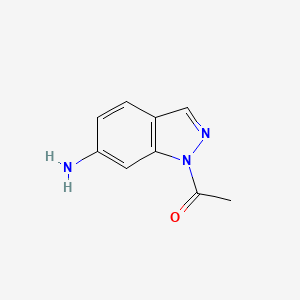
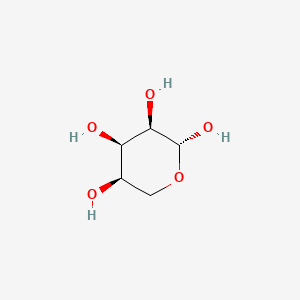
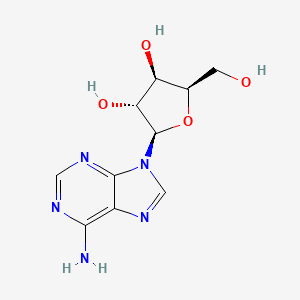

![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
